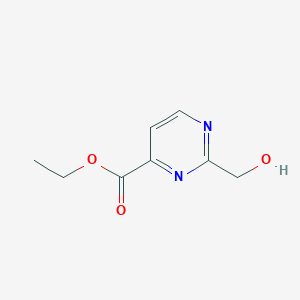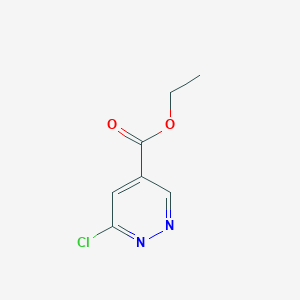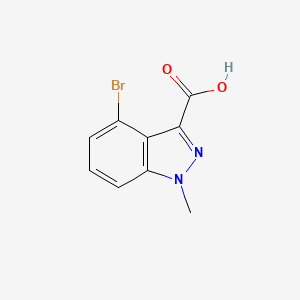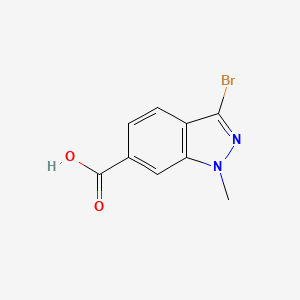
3-Bromo-1-methyl-1H-indazole-6-carboxylic acid
説明
3-Bromo-1H-indazole-6-carboxylic Acid is used in the preparation of bicyclic compounds as 15-PGDH inhibitors . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .Molecular Structure Analysis
The molecular weight of this compound is 255.07 . The IUPAC name is this compound . The InChI code is 1S/C9H7BrN2O2/c1-12-7-4-5 (9 (13)14)2-3-6 (7)8 (10)11-12/h2-4H,1H3, (H,13,14) .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds, including this compound, have a wide variety of medicinal applications . The synthesis of these compounds involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 493.4±25.0 °C . The density is predicted to be 1.946±0.06 g/cm3 . The pKa is predicted to be 3.79±0.30 .科学的研究の応用
Antispermatogenic Agents
1-Halobenzyl-1H-indazole-3-carboxylic acids, a class closely related to 3-Bromo-1-methyl-1H-indazole-6-carboxylic acid, have been studied for their antispermatogenic properties. Compounds within this class demonstrated potent activity in reducing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).
Crystal Structure and Spectroscopic Characterization
The structure and characteristics of compounds similar to this compound have been extensively studied. For instance, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound with a similar molecular structure, was analyzed using X-ray diffraction and various spectroscopic methods, revealing detailed molecular insights (Anuradha et al., 2014).
Thermochemical Studies
The enthalpy of formation for various indazole derivatives, including 1-methyl-1H-indazole-6-carboxylic methyl ester, has been reported. These studies provide critical data on the thermochemical properties of these compounds, which are valuable for understanding their stability and reactivity (Orozco-Guareño et al., 2019).
Antifungal Applications
Studies have shown that derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid, which bear structural similarity to this compound, exhibit significant antifungal activities. These compounds have demonstrated effectiveness against various phytopathogenic fungi, suggesting potential agricultural and medicinal applications (Du et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-methyl-1H-indazole derivatives has been characterized through X-ray diffraction and NMR spectroscopy. Such studies provide insights into the molecular configuration and potential interactions of these compounds (Cabildo et al., 2011).
Regiospecific Synthesis Techniques
Research into the synthesis of indazole derivatives has led to the development of regiospecific methods. These techniques enable the precise construction of compounds like this compound and its isomers, which are important for targeted chemical and pharmacological applications (Dandu et al., 2007).
作用機序
Target of Action
Indazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . This modulation plays a role in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
Indazole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic effects, including antiviral, anti-inflammatory, anticancer, and other activities .
Result of Action
Indazole derivatives are known to have various biologically vital properties . These properties can lead to various therapeutic effects, including antiviral, anti-inflammatory, anticancer, and other activities .
Safety and Hazards
特性
IUPAC Name |
3-bromo-1-methylindazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-7-4-5(9(13)14)2-3-6(7)8(10)11-12/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDCLOZQWPLXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-30-2 | |
| Record name | 3-bromo-1-methyl-1H-indazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


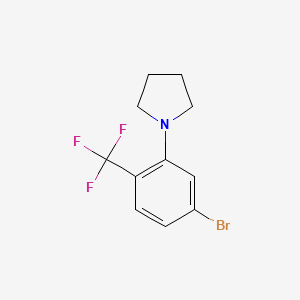
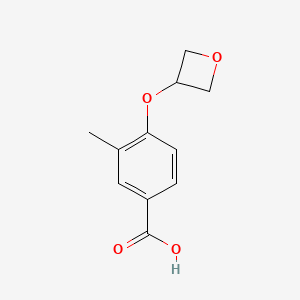
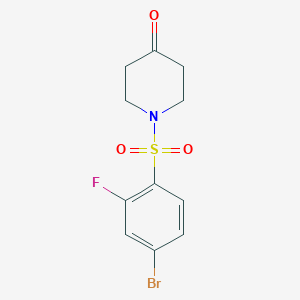
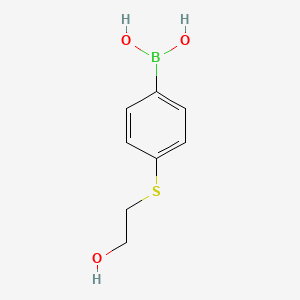
![4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1403384.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B1403386.png)
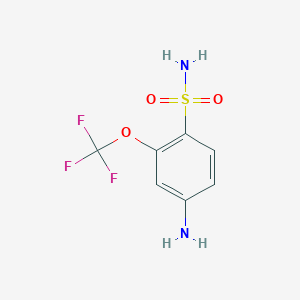
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)
![ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B1403390.png)
